3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone

説明

The compound of interest, 3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone, is a chemical entity that can be associated with various derivatives and analogs that have been explored for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, derivatives of similar structures have been synthesized and studied for their properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves the use of Friedel-Crafts reactions, as seen in the synthesis of a nonylphenol isomer, where anisole reacts with 3-bromo-3,6-dimethylheptane . Similarly, metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized, indicating the potential for various synthetic routes and modifications of the core structure of 3-(4-chlorophenyl)-2',6'-dimethylpropiophenone .

Molecular Structure Analysis

The molecular structures of synthesized compounds and their derivatives are typically confirmed using spectroscopic methods such as NMR and IR, as well as X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes chlorination reactions, which can lead to a variety of products depending on the reaction conditions and the substituents present on the phenol ring . The modification of methyl groups and the formation of chlorocyclohexadienones are notable features of these reactions, which could be relevant to the chemical behavior of 3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties such as log K(ow), water solubility, vapor pressure, and Henry's Law constant are crucial for understanding the environmental behavior of chemical compounds . These properties are determined experimentally and are essential for predicting how a compound will distribute in the environment, which is also relevant for 3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone and its derivatives.

科学的研究の応用

-

Nonlinear Optics

- A compound similar to the one you mentioned, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, has been studied for its potential applications in nonlinear optics .

- The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established . The excitation energy is observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .

- The potential applications of this molecule in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths . The static and dynamic polarizability are found to be many-fold higher than that of urea .

- The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at same wavelength (i.e. 1064.13 nm) .

-

Medicinal Chemistry

- Compounds bearing an isoxazoline moiety, such as (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, are considered a significant class of nitrogen and oxygen atom-containing heterocyclic products .

- These compounds have attracted attention from organic and medicinal chemists due to their large spectrum of biological properties such as antibacterial, antimicrobial, anti-inflammatory, anticancer, antidiabetic, and anti-Alzheimer effects .

- A novel single crystal of this compound has been synthesized via a one-pot sequential strategy under sonication . The single crystal has been investigated using X-ray diffraction analysis .

- The optimized structure and the solid-state structure that was obtained through experiments are compared using density functional theory at the B3LYP/6-311 G + (d,p) level . The computed energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) is 4.6548 eV .

-

Optoelectronic Device Fabrications

- A compound similar to the one you mentioned, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, has been studied for its potential applications in optoelectronic device fabrications .

- The material possesses superior properties and could be applied in optoelectronic device fabrications . This is due to its significant electrooptic properties .

- The potential applications of this molecule in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths . The static and dynamic polarizability are found to be many-fold higher than that of urea .

- The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at same wavelength (i.e. 1064.13 nm) .

-

Pharmaceutical Industry

- 4-Chlorophenol, a compound with a similar structure to “3-(4-Chlorophenyl)-2’,6’-dimethylpropiophenone”, is used in the pharmaceutical industry .

- It is used in the synthesis of clofibrate, a drug for controlling the high cholesterol and triacylglyceride level in the blood .

- It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .

-

Chemical Synthesis

- 3-(4-Chlorophenyl)propionic acid, a compound with a similar structure to “3-(4-Chlorophenyl)-2’,6’-dimethylpropiophenone”, is used in chemical synthesis .

- It is used in the synthesis of various organic compounds due to its reactivity .

- The compound can be prepared through various synthetic routes, including the reaction of 4-chlorophenol with propionic acid .

-

Precursor to Hydroquinone

- 4-Chlorophenol, another compound with a similar structure to “3-(4-Chlorophenyl)-2’,6’-dimethylpropiophenone”, was once produced on a large scale as a precursor to hydroquinone .

- Hydroquinone is a useful compound in the production of various dyes and is also used in photographic development .

- 4-Chlorophenol is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .

特性

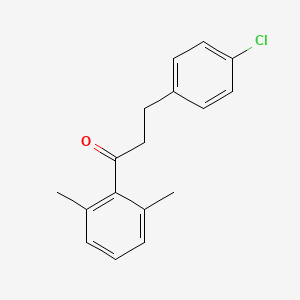

IUPAC Name |

3-(4-chlorophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-4-3-5-13(2)17(12)16(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKBFVQPIKNJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644479 | |

| Record name | 3-(4-Chlorophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone | |

CAS RN |

898788-03-9 | |

| Record name | 3-(4-Chlorophenyl)-1-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

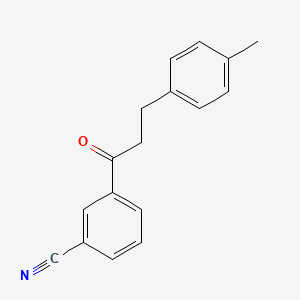

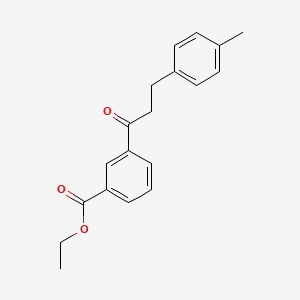

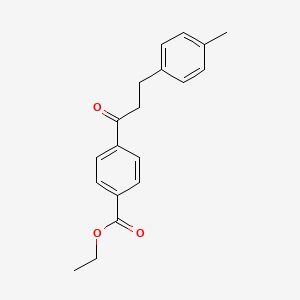

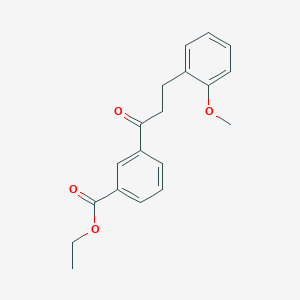

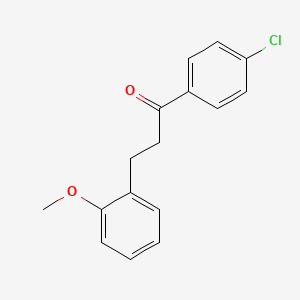

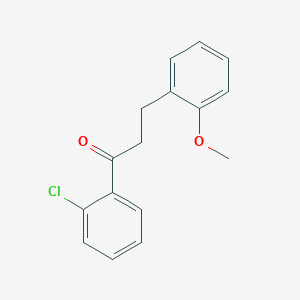

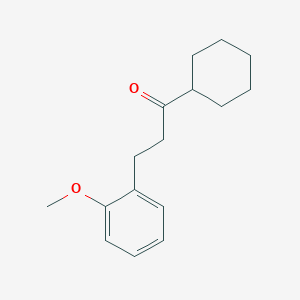

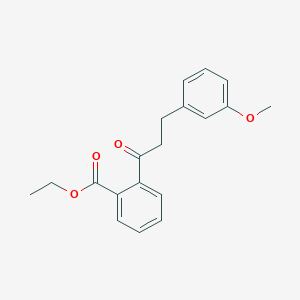

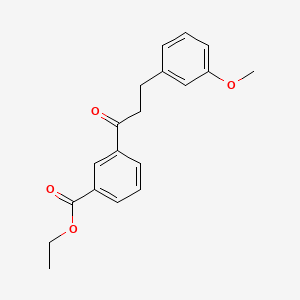

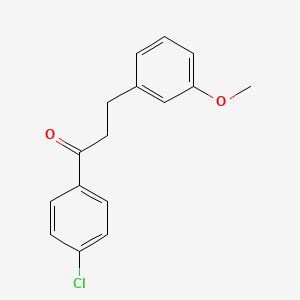

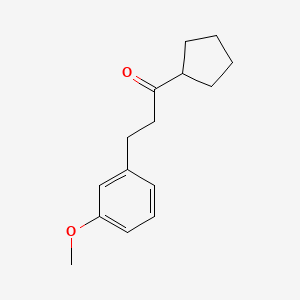

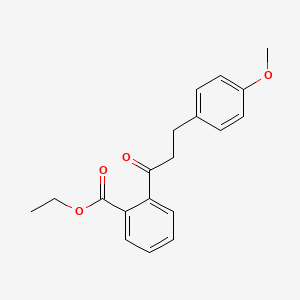

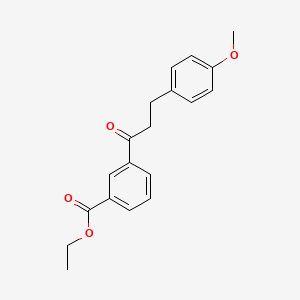

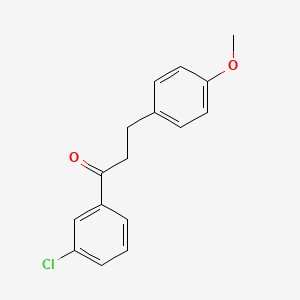

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。